molecular formula C8H14Cl2N2O B8214811 [(4-Methoxypyridin-3-yl)methyl](methyl)amine dihydrochloride

[(4-Methoxypyridin-3-yl)methyl](methyl)amine dihydrochloride

Cat. No.: B8214811
M. Wt: 225.11 g/mol
InChI Key: IILXTZWWBMHULY-UHFFFAOYSA-N
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Description

(4-Methoxypyridin-3-yl)methylamine dihydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyridine ring substituted with a methoxy group at the 4-position and a methylamine group at the 3-position, forming a dihydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxypyridin-3-yl)methylamine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-methoxypyridine.

    Alkylation: The 4-methoxypyridine undergoes alkylation with methylamine under basic conditions to introduce the methylamine group at the 3-position.

    Formation of Dihydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (4-Methoxypyridin-3-yl)methylamine dihydrochloride can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification techniques such as crystallization or recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxypyridin-3-yl)methylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (4-Methoxypyridin-3-yl)methylamine dihydrochloride serves as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new compounds.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structural features make it suitable for probing biological systems.

Medicine

(4-Methoxypyridin-3-yl)methylamine dihydrochloride has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific receptors or enzymes. Its ability to interact with biological molecules makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism by which (4-Methoxypyridin-3-yl)methylamine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (5-Methoxypyridin-2-yl)methylamine dihydrochloride: Similar structure but with the methoxy group at the 5-position.

    (4-Methoxypyridin-2-yl)methylamine dihydrochloride: Similar structure but with the methoxy group at the 2-position.

Uniqueness

(4-Methoxypyridin-3-yl)methylamine dihydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The position of the methoxy group and the methylamine group can significantly affect the compound’s chemical properties and its suitability for various applications.

This detailed overview provides a comprehensive understanding of (4-Methoxypyridin-3-yl)methylamine dihydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(4-methoxypyridin-3-yl)-N-methylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-9-5-7-6-10-4-3-8(7)11-2;;/h3-4,6,9H,5H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILXTZWWBMHULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CN=C1)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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